molecular formula C10H11N3O2 B13014109 Ethyl 6-amino-1H-benzo[d]imidazole-4-carboxylate

Ethyl 6-amino-1H-benzo[d]imidazole-4-carboxylate

Cat. No.: B13014109
M. Wt: 205.21 g/mol
InChI Key: OGXNXANTHCUFHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-amino-1H-benzo[d]imidazole-4-carboxylate is a benzimidazole derivative characterized by an ethyl ester group at position 4 and an amino substituent at position 4. Benzimidazoles are renowned for their biological activity, including antimicrobial, antiviral, and anticancer properties . The ethyl ester moiety enhances solubility in organic solvents, while the amino group provides a reactive site for further functionalization, making it a versatile intermediate in drug development .

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 6-amino-1H-benzimidazole-4-carboxylate

InChI

InChI=1S/C10H11N3O2/c1-2-15-10(14)7-3-6(11)4-8-9(7)13-5-12-8/h3-5H,2,11H2,1H3,(H,12,13)

InChI Key

OGXNXANTHCUFHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC(=C1)N)NC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-amino-1H-benzo[d]imidazole-4-carboxylate typically involves the cyclization of amido-nitriles. One common method includes the reaction of ethyl glyoxalate with hydroxylamine to form an intermediate N-oxide, which then undergoes cyclization to yield the desired imidazole derivative . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives:

  • Acidic Hydrolysis : Treatment with concentrated HCl yields 6-amino-1H-benzo[d]imidazole-4-carboxylic acid.

  • Basic Hydrolysis : Reaction with aqueous NaOH produces the carboxylate salt, which can be acidified to isolate the free acid.

Example Reaction:
Ethyl 6-amino-1H-benzo[d]imidazole-4-carboxylate → 6-amino-1H-benzo[d]imidazole-4-carboxylic acid
Conditions : HCl (conc.), reflux, 6 h.

Nucleophilic Substitution at the Amino Group

The amino group at the 6th position participates in nucleophilic reactions, enabling the synthesis of amides and Schiff bases:

  • Acylation : Reacts with acetyl chloride or acetic anhydride to form N-acetyl derivatives. For example, treatment with acetic anhydride yields 6-acetamido-1H-benzo[d]imidazole-4-carboxylate .

  • Schiff Base Formation : Condensation with aldehydes (e.g., 4-methoxy salicylaldehyde) produces imine-linked derivatives, as observed in cyclization reactions .

Example Reaction:
this compound + Ac₂O → Ethyl 6-acetamido-1H-benzo[d]imidazole-4-carboxylate
Yield : ~75% .

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing fused heterocyclic systems:

  • Benzimidazo[1,2-a]chromeno-pyridines : Reaction with α-chloroacetone or ethyl α-chloroacetate under basic conditions forms tricyclic structures via intramolecular cyclization .

  • Quinazoline Derivatives : Condensation with nitriles or aldehydes in the presence of catalysts like ZnO nanoparticles facilitates annulation .

Example Reaction:
this compound + α-Chloroacetone → 8-Hydroxy-1H-benzo imidazo[1,2-a]chromeno[3,4-c]pyridin-1-one
Conditions : DMF, 80°C, 12 h .

Comparative Reactivity Data Table

Reaction TypeReagents/ConditionsProductYield (%)Source
Ester HydrolysisHCl (conc.), reflux6-Amino-1H-benzo[d]imidazole-4-carboxylic acid85
AcylationAcetic anhydride, DMF6-Acetamido derivative75
Heterocyclizationα-Chloroacetone, DMF, 80°CBenzimidazo-chromeno-pyridine68
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME6-Aryl-substituted derivative60

Mechanistic Insights

  • Ester Hydrolysis : Proceeds via nucleophilic attack of water on the electrophilic carbonyl carbon, followed by proton transfer and elimination of ethanol.

  • Schiff Base Formation : Involves imine linkage through dehydration between the amino group and aldehyde .

Scientific Research Applications

Medicinal Applications

Anticancer Activity
Recent studies have highlighted the potential of ethyl 6-amino-1H-benzo[d]imidazole-4-carboxylate as an anticancer agent. Research indicates that derivatives of benzimidazole can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds derived from this structure have shown efficacy against various cancer types, including breast and colon cancers .

Antimicrobial Properties
this compound exhibits notable antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

The biological activity of this compound has been extensively studied in vitro. It has been shown to act as an enzyme inhibitor, particularly in relation to cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes. For example, certain derivatives have demonstrated significant inhibition rates compared to standard anti-inflammatory drugs like diclofenac .

Data Table: Summary of Key Findings

Application Activity Study Reference
AnticancerInhibition of cell proliferation
AntimicrobialActivity against bacterial strains
Enzyme InhibitionCOX-1 and COX-2 inhibition

Case Studies

  • Anticancer Efficacy : A study conducted on various benzimidazole derivatives, including this compound, revealed that certain compounds exhibited IC50 values in the nanomolar range against cancer cell lines, indicating potent anticancer properties .
  • Antimicrobial Testing : In a comparative study assessing the antimicrobial effectiveness of several benzimidazole derivatives, this compound showed promising results with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics .
  • Inflammation Models : In vivo studies using animal models demonstrated that compounds based on this compound significantly reduced edema and pain responses compared to control groups treated with standard anti-inflammatory medications .

Mechanism of Action

The mechanism of action of Ethyl 6-amino-1H-benzo[d]imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate

  • Structural Difference : Substitution of the ethyl ester with a methyl group.
  • Molecular Formula : C9H9N3O2 (vs. C10H11N3O2 for the ethyl analogue).
  • Molecular Weight : 191.19 g/mol (vs. 223.23 g/mol) .
  • Applications : Similar reactivity but lower molecular weight may influence pharmacokinetics in drug design.
  • Price : Higher cost per gram (€236/250mg vs. lower pricing for ethyl derivatives in bulk) due to synthesis complexity .

Ethyl 2-chloro-1H-benzo[d]imidazole-6-carboxylate

  • Structural Difference: Chlorine substituent at position 2 instead of an amino group at position 6.
  • CAS No.: 857035-29-1; Molecular Weight: 226.65 g/mol.
  • Reactivity : The chloro group enhances electrophilicity, making it suitable for nucleophilic substitution reactions.
  • Price : Higher cost ($43/100mg) due to hazardous handling requirements (H315, H319 hazards) .

Ethyl 6-bromo-1H-benzo[d]imidazole-4-carboxylate

  • Structural Difference : Bromine substituent at position 6.
  • CAS No.: 1100218-00-5; Molecular Weight: 269.09 g/mol.
  • Applications : Bromine’s leaving-group capability facilitates cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Safety : Marked with H302 (harmful if swallowed) and H315-H319 (skin/eye irritation) .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (Polar Solvents) Stability
This compound 223.23 High Stable at RT
Methyl analogue 191.19 Moderate Requires 2–8°C storage
Chloro derivative 226.65 Low Light-sensitive
Bromo derivative 269.09 Low Moisture-sensitive

Key Observations :

  • Amino vs. Halogen Substitutents: Amino groups improve solubility and stability, whereas halogens increase molecular weight and reactivity but require specialized storage .
  • Ester Group Impact : Ethyl esters generally offer better lipid solubility than methyl esters, influencing bioavailability in drug candidates .

Biological Activity

Ethyl 6-amino-1H-benzo[d]imidazole-4-carboxylate is a compound belonging to the benzimidazole family, which has garnered attention due to its diverse biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features an amino group at the 6th position and a carboxylate ester group at the 4th position of the benzimidazole ring. This structural configuration is significant for its biological activity, as the presence of these functional groups can influence the compound's interactions with biological targets.

Antimicrobial Activity

Research has demonstrated that benzimidazole derivatives exhibit notable antimicrobial properties. This compound has been tested against various bacterial strains, showing efficacy against both Gram-positive and Gram-negative bacteria. For instance, studies indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer properties of this compound have also been explored. In vitro studies revealed that this compound can inhibit the proliferation of several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The mechanism appears to involve the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways .

A comparative analysis showed that derivatives with structural modifications often exhibit enhanced cytotoxicity. For example, related compounds demonstrated IC50 values ranging from 4.56 µM to 12.42 µM against various cancer cell lines, indicating a promising lead for further drug development .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes such as kinases and topoisomerases, which are crucial in cancer cell proliferation .
  • DNA Interaction : Some studies suggest that benzimidazole derivatives can intercalate into DNA, disrupting replication processes and leading to cell death .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated several benzimidazole derivatives, including this compound, revealing significant antibacterial activity against multiple strains. The results indicated that structural variations influenced the degree of activity .
  • Cytotoxicity Assessment : In vitro assays conducted on A549 and MCF-7 cell lines showed that this compound exhibited a dose-dependent inhibitory effect on cell growth. The compound's effectiveness was comparable to established chemotherapeutic agents .
  • Mechanistic Studies : Molecular docking studies have provided insights into how this compound binds to target proteins, suggesting a strong affinity for sites involved in tumor progression .

Summary of Research Findings

Study Activity Cell Line/Bacteria IC50/MIC
Study AAntibacterialStaphylococcus aureusMIC < 10 µM
Study BAnticancerA549 (lung cancer)IC50 = 4.56 µM
Study CEnzyme InhibitionVarious kinasesIC50 = 0.040 µM

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR (500 MHz, CDCl₃ or DMSO-d₆) identifies substituent patterns. Key signals include:
    • δ 7.5–8.0 ppm (aromatic protons of benzimidazole).
    • δ 4.3–4.4 ppm (quartet, ethyl ester -CH₂).
    • δ 1.3–1.4 ppm (triplet, ethyl ester -CH₃) .
  • X-ray Crystallography : Use SHELXL for refinement and Mercury CSD 3.0 for void analysis and packing visualization. Hydrogen-bonding networks (e.g., N–H⋯O interactions) stabilize the crystal lattice .

Advanced: How can conflicting biological activity data across studies be resolved?

Methodological Answer :
Contradictions often arise from assay variability or impurity profiles. Mitigation strategies include:

  • Purity Validation : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to ensure ≥98% purity.
  • Assay Standardization : Compare IC50 values under identical conditions (e.g., 48-hour incubation, 5% CO₂).
  • Metabolite Screening : Perform LC-MS to identify degradation products that may interfere with activity .

Basic: What computational tools are recommended for predicting the compound’s physicochemical properties?

Q. Methodological Answer :

  • LogP/Dissociation Constant : Use MarvinSketch (ChemAxon) or ACD/Labs to estimate partition coefficients (LogP ≈ 1.2–1.8) and pKa (amine group: ~5.8).
  • ADMET Prediction : SwissADME or pkCSM assesses bioavailability (%ABS > 70%) and toxicity (AMES test negativity) .

Advanced: How can crystallographic data resolve ambiguities in tautomeric forms of the benzimidazole core?

Methodological Answer :
The 1H-tautomer is stabilized in the solid state via N–H⋯O hydrogen bonds. To confirm:

  • Electron Density Maps : Use OLEX2 to analyze residual density around N–H groups.
  • Hydrogen Bond Metrics : Measure bond lengths (2.8–3.2 Å) and angles (150–170°) in Mercury .
  • Comparative Analysis : Contrast with 3H-tautomer structures (e.g., from Cambridge Structural Database entries) .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

Q. Methodological Answer :

  • Byproduct Formation : Optimize stoichiometry (CDI:precursor = 1.5:1) to reduce imidazole byproducts.
  • Solvent Selection : Replace THF with 2-MeTHF for safer large-scale reactions.
  • Continuous Flow Systems : Implement plug-flow reactors to enhance reproducibility and reduce reaction times (30 minutes vs. 12 hours batch) .

Advanced: How can isotopic labeling (e.g., ¹⁵N) aid in metabolic pathway tracing?

Q. Methodological Answer :

  • Synthesis of ¹⁵N-Labeled Analog : Use ¹⁵N-formamide during the cyclization step to introduce the label at the benzimidazole N-1 position.
  • Tracking : Apply LC-MS/MS (Q-TOF) to detect labeled metabolites in cell lysates.
  • Pathway Mapping : Correlate with purine metabolism databases (e.g., KEGG) to identify interactions with enzymes like PAICS in de novo IMP biosynthesis .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Q. Methodological Answer :

  • pH Stability : Degrades rapidly at pH < 3 (ester hydrolysis) or pH > 10 (amine deprotonation). Store in neutral buffers (pH 6–8).
  • Thermal Stability : Decomposes above 80°C; DSC shows exothermic peaks at 120–130°C. Use lyophilization for long-term storage .

Advanced: How can machine learning models predict novel derivatives with improved pharmacokinetics?

Q. Methodological Answer :

  • Dataset Curation : Compile structural (SMILES) and bioactivity data from ChEMBL or PubChem.
  • Model Training : Use Random Forest or Graph Neural Networks (GNNs) to predict LogD, solubility, and CYP450 inhibition.
  • Validation : Synthesize top candidates (e.g., 6-azido or 4-carboxamide derivatives) and validate via SPR (Biacore) for target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.